Halo-PEG(4)-NH2*HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

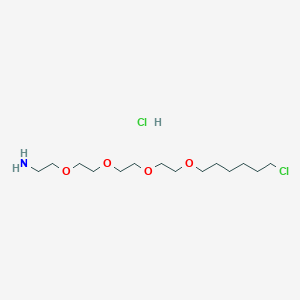

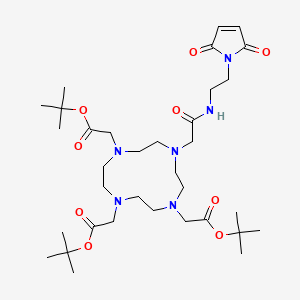

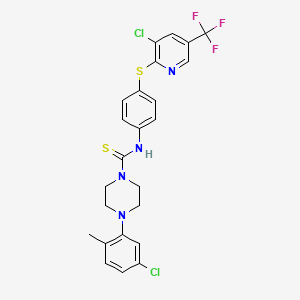

“Halo-PEG(4)-NH2*HCl” is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .

Synthesis Analysis

The synthesis of these bioorthogonal linkers was accomplished through desymmetrization of OEGs by conversion of one of the hydroxyl groups to either an alkyne or azido functionality .Molecular Structure Analysis

The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis

The HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin .科学的研究の応用

Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl has been used in a wide range of scientific research applications. It has been used as a platform for drug delivery, as a stabilizing agent for proteins, as a substrate for enzyme reactions, and as a surfactant for the formation of emulsions. Additionally, it has been used as a coating agent to improve the stability and bioavailability of drugs, as a stabilizing agent for nanoparticles, and as a protective coating for cells and tissues.

作用機序

Target of Action

The primary target of Halo-PEG(4)-NH2HCl is the HaloTag protein , a modified bacterial dehalogenase . This protein is designed to form a covalent bond with the Halo-PEG(4)-NH2HCl molecule . The HaloTag protein can be genetically fused to any protein of interest, allowing the Halo-PEG(4)-NH2*HCl to label or modify the protein .

Mode of Action

Halo-PEG(4)-NH2HCl interacts with its target through a covalent bond formation . The chloroalkane group in the Halo-PEG(4)-NH2HCl molecule reacts with the HaloTag protein, forming a stable covalent bond . This reaction is highly specific and efficient, often completing within minutes .

Biochemical Pathways

By labeling proteins of interest, it can be used to study the function, localization, and interaction of these proteins within various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Halo-PEG(4)-NH2HCl is known to improve the solubility and stability of the compound .

Result of Action

The result of the action of this compound is the specific and stable labeling of the HaloTag-fused protein of interest . This allows for the visualization, tracking, and study of the protein in various experimental setups .

Action Environment

The action of Halo-PEG(4)-NH2HCl is influenced by various environmental factors. For instance, the reaction between Halo-PEG(4)-NH2HCl and the HaloTag protein occurs optimally under physiological conditions . Furthermore, the compound is light-sensitive and should be stored in dark conditions .

実験室実験の利点と制限

Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl has several advantages in laboratory experiments. It is highly hydrophilic, non-toxic, and has a high degree of solubility in aqueous solutions. Additionally, it is biocompatible, and can form hydrogen bonds with other molecules, allowing for specific interactions. However, there are some limitations to its use in laboratory experiments. It is not easily degraded, and its large molecular weight can limit its diffusion in certain environments.

将来の方向性

There are many potential future directions for the use of Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl. It could be used as a platform for drug delivery, as a stabilizing agent for proteins, as a substrate for enzyme reactions, and as a surfactant for the formation of emulsions. Additionally, it could be used as a coating agent to improve the stability and bioavailability of drugs, as a stabilizing agent for nanoparticles, and as a protective coating for cells and tissues. It could also be used in tissue engineering and regenerative medicine, as well as in the development of novel drug delivery systems. Finally, its unique properties could be exploited to create new materials for use in a variety of applications.

合成法

Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl is synthesized via a two-step process. The first step involves the reaction of a polyethylene glycol (Halo-PEG(4)-NH2*HCl) backbone with four hydroxyethyl units and a terminal amine group. This amine group is then reacted with hydrochloric acid (HCl) to form a chloride salt. The resulting polymer, Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl, is then purified and isolated via a series of chromatographic techniques.

生化学分析

Biochemical Properties

Halo-PEG(4)-NH2HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The HaloTag® Protein, for instance, is one of the proteins that Halo-PEG(4)-NH2HCl interacts with . The nature of these interactions is highly efficient, resulting in a stable covalent bond .

Cellular Effects

Halo-PEG(4)-NH2*HCl has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the HaloTag® Protein or Protein Fusion, which is expressed in live or fixed mammalian cells . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as the HaloTag® Protein . This binding results in changes in gene expression and can lead to enzyme inhibition or activation .

特性

IUPAC Name |

2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30ClNO4.ClH/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16;/h1-14,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHLDTNJZBRALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)